

# Physicochemical properties of 2-Acetamido-6-methylpyridine

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## Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

Cat. No.: B189426

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An In-depth Technical Guide to the Physicochemical Properties of **2-Acetamido-6-methylpyridine**

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Acetamido-6-methylpyridine**, an important intermediate in the pharmaceutical and agrochemical industries.<sup>[1]</sup> The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows.

## Core Physicochemical Data

**2-Acetamido-6-methylpyridine** is a white to light yellow crystalline powder.<sup>[2][3][4]</sup> Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	150.18 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Melting Point	87 - 91 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	~288 - 322 °C at 760 mmHg	<a href="#">[4]</a> <a href="#">[7]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Soluble in Methanol	<a href="#">[5]</a>
CAS Number	5327-33-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physicochemical properties of a solid organic compound like **2-Acetamido-6-methylpyridine**.

### Melting Point Determination

The melting point is a critical physical property for identifying a compound and assessing its purity.[\[8\]](#)[\[9\]](#) Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.

Methodology (Capillary Method):

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[8\]](#)[\[10\]](#) This is achieved by tapping the sealed end of the tube on a hard surface.[\[11\]](#)
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[8\]](#) This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.

- Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[11] Constant stirring of the heating bath (if used) is crucial for uniform temperature distribution.[8]
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid.[10] The melting point is reported as the range between T1 and T2.[9]

## Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13][14] It is a key characteristic used for identification and purity assessment.[15]

Methodology (Capillary Method):

- Sample Preparation: A small amount of the liquid compound (a few milliliters) is placed into a small test tube or fusion tube.[12][13]
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[12][16]
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus like a Thiele tube or an aluminum block.[16] The thermometer bulb and the test tube should be at the same level.[12]
- Heating and Observation: The setup is heated slowly and uniformly.[12] As the liquid heats, air trapped in the capillary tube will expand and escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. [12]
- Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

## Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule.

[17] The principle "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[18]

Methodology (Qualitative):

- Initial Test in Water: Approximately 10-25 mg of the solid compound is placed in a small test tube, and about 0.75-1 mL of water is added in portions with vigorous shaking.[17][19][20] If the compound dissolves, it is classified as water-soluble. The pH of the resulting solution can be tested with litmus or pH paper to determine if it is acidic, basic, or neutral.[21]
- Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in a series of aqueous solutions to classify it based on its acid-base properties.[17][21]
  - 5% NaOH Solution: Solubility indicates an acidic compound (e.g., carboxylic acid or phenol).[21]
  - 5% NaHCO<sub>3</sub> Solution: Solubility indicates a relatively strong acid (e.g., a carboxylic acid). [17]
  - 5% HCl Solution: If insoluble in NaOH, the compound is tested in 5% HCl. Solubility indicates a basic compound, such as an amine.[17][19]
- Test in Organic Solvents: If the compound is water-soluble, its solubility in a nonpolar organic solvent like diethyl ether is also tested.[19]

## pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and quantifies the strength of an acid in solution.[22] A lower pKa value corresponds to a stronger acid.

Methodology (Potentiometric Titration):

- Solution Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often water or a water-organic mixture) to a known concentration.[22]
- Titration: A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution using a burette.[22]

- pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter after each addition of the titrant.[22]
- Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped curve.[23]

## LogP Determination

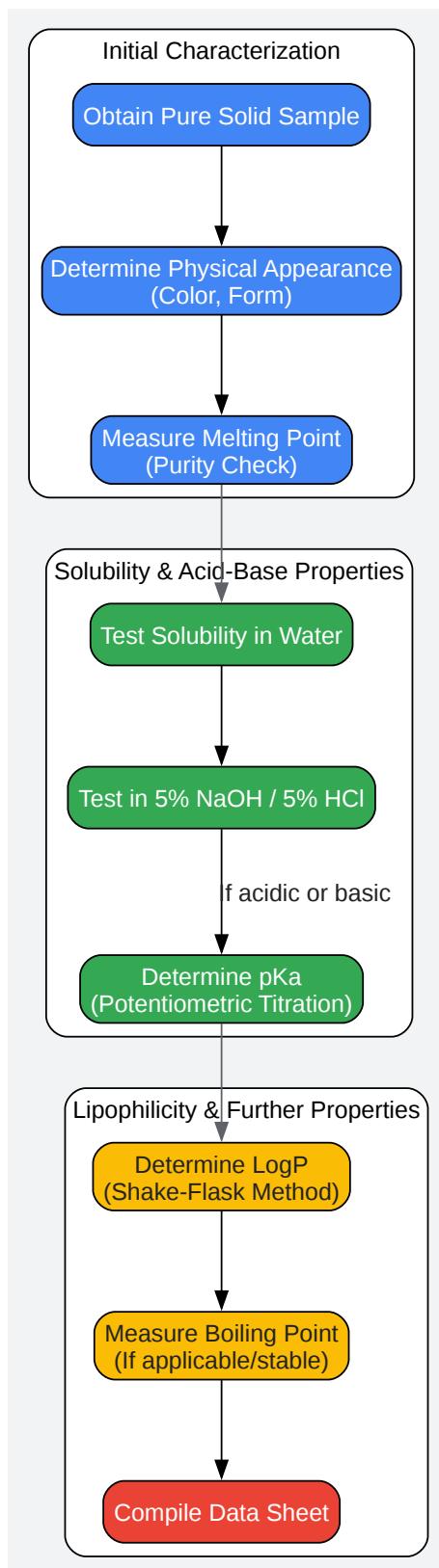
LogP, the logarithm of the partition coefficient, measures the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water).[24] It is a key indicator of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

- System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate for 24 hours to form two immiscible phases.[25]
- Partitioning: A known amount of the compound is dissolved in one of the phases (or a mixture of both). The biphasic mixture is then shaken vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two layers until equilibrium is reached. [25][26]
- Phase Separation: The mixture is allowed to stand undisturbed until the two phases completely separate.[26]
- Concentration Analysis: Aliquots are carefully taken from both the n-octanol and aqueous layers. The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[25]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[24]

## Visualized Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel solid organic compound.



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Workflow for Physicochemical Characterization.

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